m-PEG7-Hydrazide

Bioconjugation Oxime bond stability Hydrazone bond stability

Polydisperse PEG linkers introduce uncontrolled variability in PROTAC ternary complex geometry and batch-to-batch reproducibility. m-PEG7-Hydrazide is a monodisperse, single-molecular-weight PEG7-hydrazide linker that eliminates this uncertainty. - Precise 7-unit PEG spacer enables reproducible SAR studies and regulatory documentation. - Terminal hydrazide reacts orthogonally with carbonyls at pH 5-7, without interfering with amine groups. - Hydrazone bonds are stable at pH 7.4 but cleave at endosomal pH (5.0-5.5) for targeted intracellular payload release.

Molecular Formula C16H34N2O8
Molecular Weight 382.45 g/mol
Cat. No. B8103838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG7-Hydrazide
Molecular FormulaC16H34N2O8
Molecular Weight382.45 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCC(=O)NN
InChIInChI=1S/C16H34N2O8/c1-20-4-5-22-8-9-24-12-13-26-15-14-25-11-10-23-7-6-21-3-2-16(19)18-17/h2-15,17H2,1H3,(H,18,19)
InChIKeyAZDFEGXVKDHLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG7-Hydrazide Overview


m-PEG7-Hydrazide (molecular weight: 382.45 g/mol; molecular formula: C₁₆H₃₄N₂O₈) is a monodisperse, linear polyethylene glycol (PEG) derivative functionalized with a terminal hydrazide (–CONHNH₂) group . As a uniform PEG compound, it lacks polymeric dispersity and behaves as a highly pure small molecule with precisely defined physicochemical properties [1]. The compound serves as a cleavable linker in Proteolysis-Targeting Chimeras (PROTACs), connecting an E3 ubiquitin ligase ligand to a target protein ligand [2]. Its hydrazide moiety reacts specifically with carbonyl-containing compounds (aldehydes and ketones) to form pH-sensitive acyl hydrazone bonds, enabling reversible PEGylation and stimuli-responsive drug release applications .

Why m-PEG7-Hydrazide Is Not Interchangeable


Substituting m-PEG7-Hydrazide with a generic PEG-hydrazide of undefined molecular weight or a different reactive end-group (e.g., NHS ester, amine, or aminooxy) introduces uncontrolled variability in three critical parameters: (1) conjugation kinetics and reaction orthogonality—hydrazides react selectively with carbonyls at pH 5–7, whereas NHS esters require amine targets and amine-free conditions ; (2) linker length-dependent ternary complex geometry in PROTACs, where deviations of even 2–3 ethylene oxide units can alter degradation efficiency [1]; and (3) conjugate stability profile—hydrazone bonds provide pH-triggered cleavage at endosomal pH (5.0–5.5) while maintaining relative stability at physiological pH (7.4), a property not shared by stable amide bonds from NHS chemistry or the more stable oxime bonds from aminooxy-PEG . Inconsistent polydispersity from non-uniform PEG sources further compromises batch-to-batch reproducibility in analytical and therapeutic applications.

m-PEG7-Hydrazide Performance Evidence


Hydrazide vs. Aminooxy-PEG Bond Stability

Hydrazone bonds formed by m-PEG7-hydrazide are pH-sensitive and reversible, whereas oxime bonds formed by aminooxy-PEG (PEG-ONH₂) are substantially more stable and do not require reduction in most applications . While hydrazone bonds undergo acid-catalyzed hydrolysis at pH 5.0–5.5 (endosomal conditions), oxime bonds remain intact across a broader pH range .

Bioconjugation Oxime bond stability Hydrazone bond stability

Hydrazide vs. Aldehyde PEGylation Yield

In a comparative study of site-specific protein PEGylation strategies, hydrazide conjugation demonstrated a better PEGylation yield compared to the aldehyde conjugation strategy when targeting proteins with an N-terminal serine or threonine [1]. The investigation evaluated both approaches for achieving homogeneous conjugates.

Protein PEGylation N-terminal modification Bioconjugation yield

Hydrazide vs. NHS Ester: Reaction Orthogonality

Hydrazide and NHS ester functionalities exhibit fundamentally distinct reaction requirements: hydrazides react with aldehydes/ketones at pH 5–7 to form hydrazone bonds, whereas NHS esters require primary amines and neutral-to-basic pH (7–8.5) to form stable amide bonds [1]. This differential pH and target specificity enables orthogonal conjugation strategies where hydrazide can be selectively activated under mildly acidic conditions while amine groups remain protonated and unreactive [2].

Bioconjugation Reaction orthogonality PEG linker chemistry

PEG7 Length for Ternary Complex Formation

The optimal PROTAC linker length is reported to range from approximately 12-carbon to over 20-carbon equivalents, with PEG chains among the most commonly employed [1]. m-PEG7-Hydrazide (7 ethylene oxide units, ~16–20 Å extended length) occupies the mid-range of commonly used PEG linkers (PEG2–PEG12), offering sufficient flexibility to accommodate diverse ternary complex geometries while avoiding the excessive molecular weight that can impair cellular permeability [2].

PROTAC linker Linker length optimization Ternary complex

pH-Triggered Hydrazone Cleavage Kinetics

Hydrazone bonds formed via hydrazide-carbonyl conjugation exhibit pH-dependent hydrolytic stability: they are reasonably stable at physiological pH (7.4) but undergo accelerated cleavage at mildly acidic pH (5.0–5.5), corresponding to endosomal and tumor microenvironment conditions [1]. In a study of PEG-hydrazone-phosphatidylethanolamine (PEG–HZ–PE) conjugates, micelles derived from aliphatic aldehyde-based conjugates were 'highly sensitive to mildly acidic pH and reasonably stable at physiologic pH' [1]. In a separate study, OPSS-PEG-HZN-Chol micelles were destroyed within 30 minutes at endosomal pH 5.4 (37 °C), while non-hydrazone OPSS-PEG-Chol micelles remained stable [2].

pH-sensitive nanocarriers Endosomal drug release Stimuli-responsive delivery

m-PEG7-Hydrazide Application Scenarios


PROTAC Linker: Mid-Length Uniform PEG

m-PEG7-Hydrazide is indicated for PROTAC synthesis when a linker of approximately 7 ethylene oxide units is required to achieve optimal ternary complex geometry. The uniform (monodisperse) nature of this compound ensures batch-to-batch consistency in linker length, eliminating the variability inherent in polydisperse PEG sources. This precision supports reproducible structure-activity relationship (SAR) studies and facilitates regulatory documentation in later-stage development [1].

Site-Specific N-Terminal Protein PEGylation

When protein engineering workflows require site-specific modification of an N-terminal serine or threonine residue, hydrazide-based conjugation offers a yield advantage over aldehyde-based strategies [1]. m-PEG7-Hydrazide provides a defined-length PEG spacer that can enhance conjugate solubility and reduce immunogenicity while maintaining a homogeneous product profile suitable for analytical characterization.

pH-Responsive Endosomal Drug Delivery

For nanocarrier and antibody-drug conjugate (ADC) applications that demand intracellular payload release within acidic endosomal compartments, the hydrazone bond formed by m-PEG7-Hydrazide provides the requisite pH-triggered cleavage mechanism. Hydrazone linkages are stable at physiological pH (7.4) but undergo accelerated hydrolysis at pH 5.0–5.5, enabling targeted drug release in tumor microenvironments and endosomal vesicles [1].

Multi-Step Orthogonal Bioconjugation

In complex bioconjugate assembly where sequential, chemoselective reactions are required, m-PEG7-Hydrazide provides an orthogonal reactive handle that operates under mildly acidic conditions (pH 5–7) and targets carbonyl groups. This orthogonality allows hydrazide-carbonyl conjugation to proceed without interference from amine groups present on the same biomolecule, which remain protonated and unreactive under these conditions—a key distinction from NHS ester chemistry which requires amine-free environments at neutral-to-basic pH [1].

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